1-(6-iodopyridin-3-yl)methanamine dihydrochloride
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Overview
Description
1-(6-Iodopyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H9Cl2IN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of an iodine atom at the 6th position of the pyridine ring and a methanamine group at the 3rd position makes this compound unique. It is commonly used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 6-iodopyridine with formaldehyde and ammonium chloride under acidic conditions to form the desired product .
Industrial Production Methods: In an industrial setting, the production of 1-(6-iodopyridin-3-yl)methanamine dihydrochloride may involve large-scale iodination reactions using iodine and pyridine derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Iodopyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), sodium hydride (NaH)
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Amines
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
1-(6-Iodopyridin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(6-iodopyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(2-iodopyridin-3-yl)methanamine dihydrochloride
- 1-(6-fluoropyridin-3-yl)methanamine dihydrochloride
- 1-(6-methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride
Uniqueness: 1-(6-Iodopyridin-3-yl)methanamine dihydrochloride is unique due to the presence of the iodine atom at the 6th position of the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
2763755-61-7 |
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Molecular Formula |
C6H9Cl2IN2 |
Molecular Weight |
307 |
Purity |
95 |
Origin of Product |
United States |
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